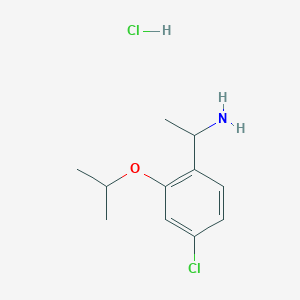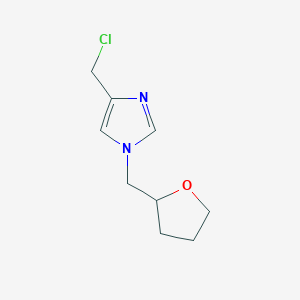
4-(chloromethyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole
Vue d'ensemble
Description
The compound “4-(chloromethyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms. The molecule also contains a tetrahydrofuran ring, which is a five-membered ring with four carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole and tetrahydrofuran rings. The chloromethyl group would be attached to the 4-position of the imidazole ring, and the tetrahydrofuran-2-ylmethyl group would be attached to the 1-position .Applications De Recherche Scientifique
Molecular Structure and Chemical Properties
A study by Aayisha et al. (2019) utilized DFT, molecular docking, and experimental techniques (FT-IR, FT-Raman, and NMR) to investigate a related molecule, demonstrating its potential in treating hypertension and acting as an I1 imidazoline receptor agonist. Their work highlights the compound's relevance in pharmaceutical applications, underpinning its utility in designing antihypertensive agents by examining chemical activity regions, stability, charge distribution, and biological activity against different proteins (Aayisha et al., 2019).
Materials Science and Fuel Cell Applications
In the context of materials science, Ran et al. (2012) developed imidazolium-type alkaline anion exchange membranes (Im-AAEMs) for fuel cell applications, showcasing the compound's role in enhancing thermal and chemical stabilities of membranes. This research points to the critical role of imidazole derivatives in advancing renewable energy technologies by facilitating efficient hydrogen/oxygen fuel cell performance (Ran et al., 2012).
Pharmaceutical Applications
In the pharmaceutical domain, Groessl et al. (2007) explored the structure-activity relationships for NAMI-A-type complexes involving imidazole and its derivatives, assessing their antiproliferative activity and interaction with proteins. Such studies are pivotal for cancer chemotherapy, offering insights into the design and optimization of ruthenium complexes for targeted cancer treatment (Groessl et al., 2007).
Catalysis and Chemical Synthesis
Zadehahmadi et al. (2014) reported the use of imidazole-modified chloromethylated MIL-101(Cr) as a support for immobilizing manganese porphyrin, serving as a catalyst for hydrocarbon oxidation. This study illustrates the compound's application in catalysis, highlighting its effectiveness in the oxidation of hydrocarbons, which is beneficial for organic synthesis and industrial processes (Zadehahmadi et al., 2014).
Propriétés
IUPAC Name |
4-(chloromethyl)-1-(oxolan-2-ylmethyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c10-4-8-5-12(7-11-8)6-9-2-1-3-13-9/h5,7,9H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFCSDOOPOWYLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C(N=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



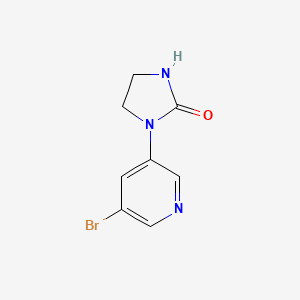
![[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid](/img/structure/B1531633.png)
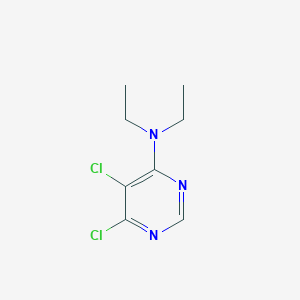
![3-[(Isopropylamino)sulfonyl]-5-nitrobenzoic acid](/img/structure/B1531635.png)
![2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol](/img/structure/B1531636.png)
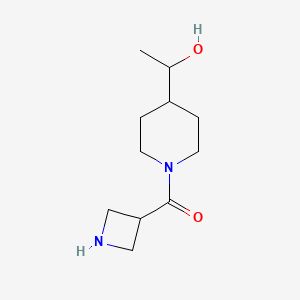
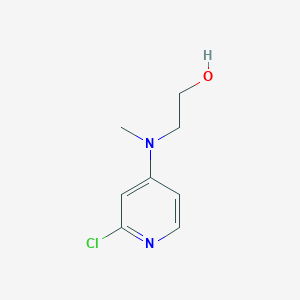
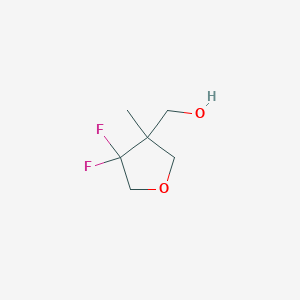
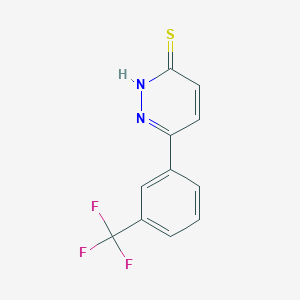
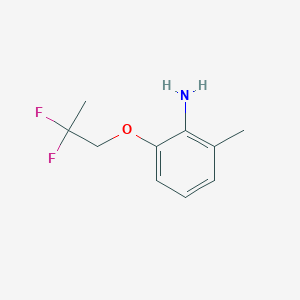
![tert-Butyl 2-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1531646.png)
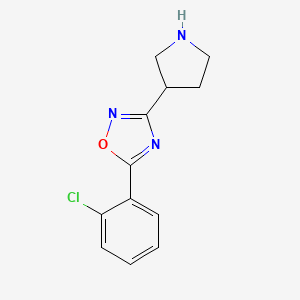
![Methyl furo[3,2-b]pyridine-6-carboxylate](/img/structure/B1531653.png)
